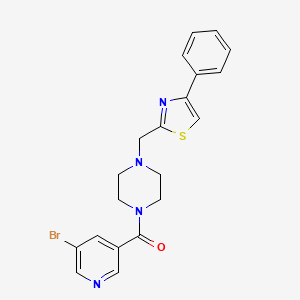
(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety, a phenylthiazole group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary target of the compound (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a significant target in the treatment of type II diabetes mellitus .
Mode of Action
The compound this compound interacts with α-glucosidase, inhibiting its function . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the levels of glucose absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This action results in a decrease in postprandial hyperglycemia, a condition that occurs after meals and is common in individuals with type II diabetes .
Result of Action
The result of the action of this compound is a reduction in postprandial hyperglycemia . This effect can help manage blood glucose levels in individuals with type II diabetes, potentially reducing the risk of diabetes-related complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the bromopyridine intermediate: This can be achieved by bromination of pyridine derivatives.
Synthesis of the phenylthiazole moiety: This involves the cyclization of appropriate thioamide and haloketone precursors.
Coupling reactions: The bromopyridine and phenylthiazole intermediates are then coupled with a piperazine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.
Biological Studies: Used as a probe to study receptor-ligand interactions.
Industrial Chemistry: Could serve as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
Uniqueness
The presence of the bromine atom in (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-19-23-18(14-27-19)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMSXIYWYSKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Benzyloxy)phenyl]propanenitrile](/img/structure/B2570958.png)
![methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(trifluoromethanesulfonyloxy)acetate](/img/structure/B2570959.png)
![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2570961.png)
![N-[4-[4-Chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide](/img/structure/B2570962.png)
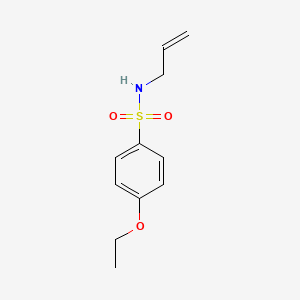
![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570964.png)
methanone](/img/structure/B2570965.png)
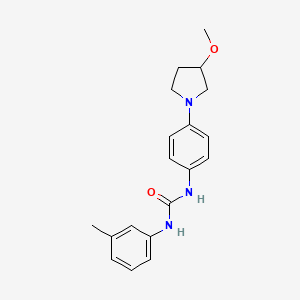
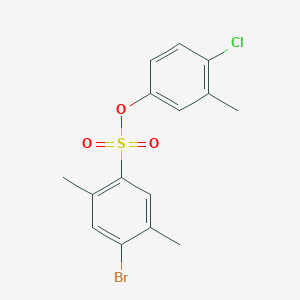
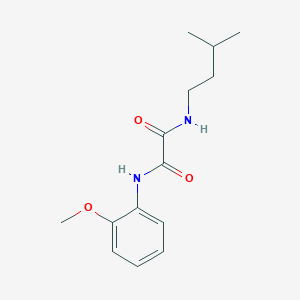
![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2570969.png)
![(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2570974.png)
![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2570978.png)
